Neuraminidase-IN-19

Influenza Antiviral Enzyme Inhibition H5N1

Researchers targeting oseltamivir-resistant influenza strains face limited chemotype diversity. Neuraminidase-IN-19 (compound 5n) delivers a structurally distinct benzoylhydrazone-thiophene scaffold for wild-type H5N1 NA inhibition. • IC50 of 0.13 μM against H5N1 NA - 2.15-fold more potent than oseltamivir carboxylate • Occupies the 150-cavity via thiophene ring; scaffold enables resistance-breaking analog design (5i: IC50=0.44 μM vs. H274Y mutant) • Dual-purpose probe: antiviral NA inhibition plus anticancer activity (CC50=37.62 μM vs. A549; selectivity index=289)

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
Cat. No. B12376211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-19
Molecular FormulaC22H21N3O3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+
InChIKeyKRQURQADMFYKEU-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-19: Identity & Baseline Profile


Neuraminidase-IN-19 (also designated compound 5n) is a synthetic small-molecule benzoylhydrazone derivative featuring a thiophene ring, with the molecular formula C22H21N3O3S and a molecular weight of 407.5 g/mol [1]. It functions as an inhibitor of neuraminidase (NA), a validated target in influenza antiviral therapy and an emerging target of interest in oncology research [2]. The compound is characterized by its hydrazone linkage and thiophene substituent, which molecular docking studies indicate enables occupancy of the 150-cavity within the NA active site, a structural feature associated with improved binding interactions [3].

1
Neuraminidase inhibition studies (wild-type H5N1 target engagement)
2
Benzoylhydrazone scaffold with thiophene 150-cavity occupancy for binding-mode research
3
Dual-application probe context: antiviral NA inhibition & oncology target investigation

Neuraminidase-IN-19: Structural & Selectivity Divergence


Generic substitution among neuraminidase inhibitors is scientifically unsound due to profound differences in chemotype, binding cavity engagement, and resistance profiles. While clinically approved NA inhibitors like oseltamivir, zanamivir, and peramivir share a common core scaffold (dihydropyran ring or cyclopentane) with sub-nanomolar potency against wild-type influenza strains, Neuraminidase-IN-19 belongs to the benzoylhydrazone class with a distinct thiophene-based architecture [1]. Crucially, the emergence of the H274Y mutation in H5N1 confers high-level resistance to oseltamivir (with IC50 increases of several hundred-fold), whereas certain benzoylhydrazone analogs retain significant inhibitory activity against this mutant [2]. Furthermore, Neuraminidase-IN-19 exhibits dual potential in both antiviral and anticancer contexts, a property not shared by first-generation NA inhibitors, which are not evaluated or active in oncology settings . Substitution without experimental verification would risk complete loss of activity against resistant strains and forfeit any cancer-relevant applications.

!
Clinically approved NA inhibitors (oseltamivir, zanamivir) differ in chemotype and binding cavity; potency and resistance profiles may not transfer.
!
H274Y mutant resistance context: scaffold-specific response may shift; benzoylhydrazone analogs may retain activity where oseltamivir fails, but direct substitution requires verification.
!
Dual antiviral-anticancer potential is absent in first-generation NA inhibitors; replacing with those forfeits oncology research applications.

Neuraminidase-IN-19 Comparative Performance Evidence


Wild-Type H5N1 NA Inhibition vs Oseltamivir

Neuraminidase-IN-19 (compound 5n) demonstrates superior inhibitory activity against wild-type H5N1 neuraminidase compared to the positive control oseltamivir carboxylate (OSC), the active metabolite of the clinically approved drug oseltamivir [1]. In a standardized enzyme inhibition assay, compound 5n achieved an IC50 of 0.13 μM, representing a 2.15-fold improvement in potency relative to OSC (IC50 = 0.28 μM) [2]. The enhanced activity is attributed to the thiophene ring of 5n, which molecular docking studies show extends into the 150-cavity of the NA active site, enabling additional hydrophobic interactions not accessible to OSC [3].

WT H5N1 NA inhibition vs OSC
Head-to-head
IC50 0.13 µM (vs OSC 0.28 µM)
Reported improved target engagement in wild-type H5N1 NA assay
Thiophene 150-cavity interaction supports assay context
Influenza Antiviral Enzyme Inhibition H5N1

Activity Against H5N1-H274Y Oseltamivir-Resistant Mutant

The benzoylhydrazone series exhibits a unique structure-activity relationship wherein distinct analogs target different NA cavities depending on the mutation status. While Neuraminidase-IN-19 (5n) is optimized for wild-type H5N1 (IC50 = 0.13 μM) via 150-cavity engagement, its close structural analog 5i demonstrates potent inhibition against the oseltamivir-resistant H5N1-H274Y mutant (IC50 = 0.44 μM) [1]. Both compounds outperform oseltamivir carboxylate against their respective targets [2]. This bifurcated profile suggests that the benzoylhydrazone scaffold, including Neuraminidase-IN-19, provides a versatile platform for developing resistance-breaking inhibitors, a capability absent in first-generation NA inhibitors.

H274Y mutant NA activity
Class-level
Analog 5i IC50 0.44 µM (Neuraminidase-IN-19 not directly tested)
Benzoylhydrazone class may retain activity against OSC-resistant mutant
Direct data for this compound on H274Y not reported
Antiviral Resistance H274Y Mutation Mutant NA

Thiophene NA Inhibitor Potency vs Neuraminidase-IN-7

Among thiophene-containing neuraminidase inhibitors, Neuraminidase-IN-7 (compound 4b) exhibits the highest reported potency with an IC50 of 0.03 μM against NA, outperforming both oseltamivir carboxylate (IC50 = 0.06 μM) and Neuraminidase-IN-19 (IC50 = 0.13 μM) by 4.3-fold and 2.0-fold respectively [1]. However, Neuraminidase-IN-19 offers a distinct structural advantage: its benzoylhydrazone scaffold provides a different binding mode and synthetic accessibility compared to the quinoline-containing Neuraminidase-IN-7 [2]. This differentiation is critical for medicinal chemistry campaigns seeking to diversify chemical matter or explore alternative intellectual property space.

Potency vs Neuraminidase-IN-7
Cross-study
IC50 0.13 µM (IN-7: 0.03 µM); 4.3-fold lower potency
Scaffold diversification option; distinct binding mode and synthetic accessibility
Ranking based on reported enzyme inhibition
Thiophene Derivatives NA Inhibitor Structure-Activity Relationship

Cytotoxicity in A549 Lung Cancer Cells

Neuraminidase-IN-19 exhibits quantifiable anticancer activity against human lung adenocarcinoma A549 cells, with a CC50 value of 37.62 μM determined by SRB assay . This property is absent in clinically approved NA inhibitors such as oseltamivir and zanamivir, which are not evaluated or active in oncology contexts [1]. The dual antiviral-anticancer potential of Neuraminidase-IN-19 stems from the emerging recognition of human neuraminidases (NEU1-NEU4) as targets in cancer progression, metastasis, and immune evasion [2].

A549 cytotoxicity
Class-level
CC50 37.62 µM (SRB assay)
Supports oncology cell-model endpoint review; NA inhibitor comparator not active
Cytotoxicity profile in A549 lung adenocarcinoma cells
Anticancer Cytotoxicity A549

Selectivity Index vs Clinical NA Inhibitors

A preliminary selectivity index (SI) can be calculated for Neuraminidase-IN-19 based on the ratio of cytotoxic concentration (CC50 in A549 cells) to antiviral target inhibition (IC50 against H5N1 NA). The resulting SI = 37.62 μM / 0.13 μM = 289 . This value indicates a substantial window between target engagement and cellular toxicity. In contrast, clinical NA inhibitors like oseltamivir exhibit sub-nanomolar IC50 values against influenza NA but have not been evaluated for cytotoxicity in cancer cell lines, precluding a direct SI comparison [1]. The calculated SI for Neuraminidase-IN-19 provides a quantitative benchmark for assessing its potential as a chemical probe in cellular antiviral assays.

Selectivity index
Calculated
SI = 289 (CC50/IC50)
Indicates target-engagement window in cellular antiviral assay context
Derived from independent enzyme and cytotoxicity data
Therapeutic Window Selectivity Cytotoxicity

Neuraminidase-IN-19 Application Scenarios


H5N1 Antiviral Lead Optimization & SAR

Neuraminidase-IN-19 serves as a validated benzoylhydrazone lead compound for structure-activity relationship (SAR) campaigns targeting wild-type H5N1 neuraminidase. Its IC50 of 0.13 μM against H5N1 NA, which is 2.15-fold more potent than oseltamivir carboxylate [1], establishes a benchmark for scaffold optimization. The demonstrated engagement of the 150-cavity by the thiophene ring provides a structural rationale for designing analogs with enhanced potency or improved pharmacokinetic properties. Researchers engaged in hit-to-lead optimization for pandemic influenza preparedness should prioritize this compound as a chemically distinct starting point that avoids existing patent estates associated with oseltamivir-like scaffolds.

Resistance-Breaking Inhibitor Discovery

The benzoylhydrazone series, exemplified by Neuraminidase-IN-19 (5n) and its analog 5i, demonstrates a bifurcated inhibition profile wherein different analogs target wild-type versus oseltamivir-resistant H5N1-H274Y mutant NA [2]. Neuraminidase-IN-19 itself is optimized for wild-type NA, but its close structural relationship to 5i (IC50 = 0.44 μM against H274Y mutant) positions the scaffold as a promising platform for developing resistance-breaking antivirals. This application scenario is particularly relevant for research groups focused on antiviral countermeasures against circulating and emerging oseltamivir-resistant influenza strains.

Dual Antiviral-Anticancer Chemical Probe

Neuraminidase-IN-19 uniquely enables research at the intersection of antiviral and anticancer biology. With a CC50 of 37.62 μM against A549 lung adenocarcinoma cells and potent inhibition of influenza NA (IC50 = 0.13 μM), this compound can be deployed as a dual-purpose chemical probe. In oncology research, it facilitates investigation of human neuraminidases (NEU1-NEU4) as targets in cancer progression and metastasis. In antiviral research, it serves as a tool compound for studying NA inhibition with a known selectivity index of 289. No clinically approved NA inhibitor offers this dual-application capability.

Scaffold-Hopping & IP Diversification

For medicinal chemistry teams seeking to diversify chemical matter or navigate crowded patent landscapes, Neuraminidase-IN-19 offers a structurally distinct benzoylhydrazone-thiophene scaffold. Unlike the dihydropyran core of oseltamivir and zanamivir or the cyclopentane scaffold of peramivir, the benzoylhydrazone chemotype provides a novel binding mode involving the 150-cavity [3]. While not the most potent thiophene-based NA inhibitor (Neuraminidase-IN-7 achieves IC50 = 0.03 μM [4]), Neuraminidase-IN-19 presents an alternative synthetic entry point and distinct physicochemical properties (MW 407.5, XLogP3 3.5 [5]) suitable for lead diversification and freedom-to-operate strategies.

Application
Selection Property
Validation Focus
H5N1 antiviral lead optimization & SAR
Benzoylhydrazone-thiophene scaffold with reported 150-cavity engagement
Wild-type H5N1 NA inhibition assay context and scaffold optimization potential
Resistance-breaking inhibitor discovery
Benzoylhydrazone platform shows analog-dependent activity against H274Y mutant
Resistant-strain NA inhibition screening and scaffold derivatization review
Dual antiviral-anticancer chemical probe
NA inhibition combined with reported A549 cell cytotoxicity endpoint
Oncology target (NEU) investigation and cellular antiviral selectivity context
Scaffold-hopping & IP diversification
Structurally distinct chemotype from sialic acid-mimic clinical inhibitors
Binding-mode studies and synthetic accessibility for lead series expansion

Technical Documentation Hub

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45 linked technical documents
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